molecular formula C20H15N3O B5313334 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5313334
M. Wt: 313.4 g/mol
InChI Key: MBPUUQUENDJZPS-UHFFFAOYSA-N
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Description

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, and a biphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.

    Attachment of the biphenyl group: This step involves the reaction of the oxadiazole intermediate with a biphenyl derivative, often through a coupling reaction.

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.

    Substitution: The biphenyl group or other substituents on the rings can be replaced through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole or pyridine rings, while substitution reactions can introduce new functional groups onto the biphenyl or heterocyclic rings.

Scientific Research Applications

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(phenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but lacks the biphenyl group.

    2-[5-(biphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the biphenyl group and the oxadiazole-pyridine fused ring system

Properties

IUPAC Name

5-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-11-9-15(10-12-17)14-19-22-20(23-24-19)18-8-4-5-13-21-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPUUQUENDJZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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